1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole
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Overview
Description
1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole is a chemical compound with the molecular formula C17H19N3O and a molecular weight of 281.35 g/mol . It is a derivative of benzotriazole, a versatile heterocyclic compound known for its wide range of applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole typically involves the reaction of 4-ethylphenol with 3-chloropropylbenzotriazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, where the triazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of various substituted benzotriazole derivatives.
Scientific Research Applications
1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Used as a corrosion inhibitor and UV stabilizer in various industrial applications.
Mechanism of Action
The mechanism of action of 1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form hydrogen bonds and π-π stacking interactions with biological macromolecules, leading to its biological effects. The compound’s electron-donating and electron-withdrawing properties also play a role in its reactivity and interaction with molecular targets .
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, known for its versatility and wide range of applications.
4-Methylbenzotriazole: A similar compound with a methyl group instead of an ethyl group.
1-[3-(4-Methoxyphenoxy)propyl]benzotriazole: A compound with a methoxy group instead of an ethyl group.
Uniqueness
1-[3-(4-ethylphenoxy)propyl]-1H-1,2,3-benzotriazole is unique due to the presence of the ethyl group, which imparts distinct physicochemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
IUPAC Name |
1-[3-(4-ethylphenoxy)propyl]benzotriazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c1-2-14-8-10-15(11-9-14)21-13-5-12-20-17-7-4-3-6-16(17)18-19-20/h3-4,6-11H,2,5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCYTVNCJZRCNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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